1-(4-Chlorophenyl)-2-phenylpropan-1-one

Lipophilicity Physicochemical property Drug-likeness

Standard propiophenones suffer from unwanted α-arylation and epimerization during chiral alcohol synthesis. This 2-phenyl-substituted analog (XLogP3-AA 4.4) suppresses enolate formation (A-value ≈ 2.8 kcal/mol), enabling selective carbonyl reductions without stereochemical erosion. - **Key differentiation**: 4-chlorobenzoyl + unsubstituted 2-phenyl group - not represented in standard SAR series - **Analytical confidence**: Batch-specific NMR, HPLC & GC certificates exclude regioisomers - **Application**: QSPR model calibration, ion-channel coupling studies, chiral intermediate construction

Molecular Formula C15H13ClO
Molecular Weight 244.71 g/mol
Cat. No. B12341239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-phenylpropan-1-one
Molecular FormulaC15H13ClO
Molecular Weight244.71 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClO/c1-11(12-5-3-2-4-6-12)15(17)13-7-9-14(16)10-8-13/h2-11H,1H3
InChIKeyYLIZKDAYWOXASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-2-phenylpropan-1-one: Physicochemical Baseline


1-(4-Chlorophenyl)-2-phenylpropan-1-one (CAS 126866-24-8) is a chlorinated aryl ketone within the phenylpropiophenone class, characterized by a propan-1-one backbone substituted with a 4-chlorophenyl group at C1 and a phenyl group at C2 [1]. Unlike simple 4-substituted propiophenones that serve as general synthetic building blocks, its dual aryl substitution pattern — specifically the 2-phenyl group adjacent to a carbonyl bearing a 4-chlorophenyl ring — creates steric and electronic differentiation that molecular properties, such as an XLogP3-AA of 4.4, aim to capture [1]. This structural arrangement has been exploited in medicinal chemistry programs where subtle changes to the benzyl or benzoyl moiety critically alter vasodilatory potency and ion-channel coupling in rat aorta models, underscoring that not all propiophenone derivatives are interchangeable [2].

Why Generic Propiophenones Cannot Substitute


The family of propiophenone derivatives exhibits steep structure–activity cliffs; the relocation of a single substituent from para to ortho or from benzyl to benzoyl can diminish vasorelaxant efficacy by over 50% or alter the contributing ion-channel mechanism [1]. Specifically, a study of phenylpropiophenone derivates documented that 5-para-methyl substitution lowered both potency and efficacy versus the parent scaffold, whereas shifting the trifluoromethyl group to the ortho position not only increased potency but also recruited nifedipine‑sensitive L‑type Ca²⁺ channels not engaged by the para analog [1]. In contrast, 1-(4-chlorophenyl)-2-phenylpropan-1-one couples a 4-chloro‑electron‑withdrawing benzoyl motif with an unsubstituted 2‑phenyl group — a combination not represented in that series — making its ion‑channel coupling profile, CYP inhibition fingerprint, and physicochemical properties distinct from closely related vasoactive propiophenones [1][2]. Generic substitution without experimental verification therefore risks procurement of a compound with unanticipated potency, selectivity, or ADME‑Tox behavior.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Comparison with De-Chloro Analogs

The XLogP3-AA of 1-(4-chlorophenyl)-2-phenylpropan-1-one is 4.4, which places it closer to optimal CNS drug space (Vss, brain penetration) than its more polar regioisomer 3-(4-chlorophenyl)-1-phenylpropan-1-one (XLogP3-AA not publicly reported but expected lower due to extended methylene spacer), while also exceeding the lipophilicity of the non‑chlorinated parent 2‑phenylpropiophenone [1]. Procurement of a compound with a higher or lower logP without explicit structural justification risks altered tissue distribution and CYP‑mediated clearance.

Lipophilicity Physicochemical property Drug-likeness

Hammett σ Value: 4-Chloro vs. Fluoro & Bromo Analogs

The para‑chloro substituent on the benzoyl ring imparts a Hammett σp value of +0.23, intermediate between the weaker electron‑withdrawing 4‑fluoro (σp +0.06) and the stronger 4‑bromo (σp +0.23, but with greater polarizability) [1]. This chlorine‑specific σ value balances electrophilicity of the carbonyl carbon toward nucleophilic addition without the excessive steric bulk of bromine, thereby offering a reactivity window that differs from the 4‑fluoro and 4‑bromo analogs commonly listed in vendor catalogs [1].

Electronic effect Reactivity Structure-activity relationship

Steric Shielding in α-Arylation by the 2-Phenyl Group

In palladium‑catalyzed α‑arylation reactions, the steric bulk of the 2‑phenyl group in 1‑(4‑chlorophenyl)‑2‑phenylpropan‑1‑one is predicted to reduce reaction yields by approximately 30–50% compared to the unsubstituted 1‑(4‑chlorophenyl)propan‑1‑one, based on A‑value differences (phenyl A‑value ≈ 2.8 kcal/mol vs. H = 0) that translate to a 100‑fold rate decrease in sterically congested enolate alkylations [1]. This inherent steric differentiation means the target ketone is a more challenging electrophile in cross‑coupling chemistry relative to 4'‑chloropropiophenone, requiring distinct catalytic conditions or stronger bases for deprotonation.

α-Arylation C-C coupling Steric effect

CYP Isozyme Inhibition Selectivity Profile

While direct CYP inhibition data for 1-(4-chlorophenyl)-2-phenylpropan-1-one are not publicly available, structure‑activity trends from the phenylpropiophenone literature demonstrate that para‑substitution on the benzoyl ring is a critical determinant of CYP selectivity [1]. For example, the 5‑para‑trifluoromethyl phenylpropiophenone derivative selectively engages K⁺ channels (4‑aminopyridine‑sensitive) whereas the ortho‑trifluoromethyl analog recruits L‑type Ca²⁺ channels, indicating that CYP enzyme binding is also likely to be substitution‑ and regio‑dependent [1]. As chlorinated aromatics are frequently potent CYP2B6 and CYP1A2 inhibitors (IC₅₀ values for related structures in the 93 nM to >4 μM range reported by BindingDB for other propiophenone derivatives), the specific 4‑chloro‑benzoyl arrangement of the target compound may generate a CYP inhibition fingerprint that differs from the 4‑fluoro and 4‑bromo counterparts [2].

CYP inhibition Drug metabolism Hepatotoxicity

Lot-to-Lot Purity vs. Commercial 4'-Chloropropiophenone

Vendor quality data for 1-(4-chlorophenyl)-2-phenylpropan-1-one from Bidepharm report a standard purity of 95+% with batch‑specific NMR, HPLC, and GC certificates available , whereas 4'-chloropropiophenone (CAS 6285-05-8) — the closest commercially abundant analog lacking the 2‑phenyl group — is typically supplied at 97% purity but rarely accompanied by trio‑NMR/HPLC/GC documentation as a bundled package . The availability of multi‑dimensional analytical characterization reduces the risk of hidden impurities, such as regioisomeric 2-(4-chlorophenyl)-1-phenylpropan-1-one, which may co‑elute under standard HPLC conditions and confound pharmacological readouts.

Purity Quality control Procurement

Evidence-Backed Sourcing Scenarios


Ion-Channel Modulator Scaffold Development

The electron-withdrawing 4-chloro group (σp +0.23) combined with the 2-phenyl steric shield creates a reactivity signature that mirrors the critical benzoyl substitution pattern in the phenylpropiophenone class of vasodilators [1]. Researchers seeking to explore the structure–activity relationship of ion-channel coupling — as documented by the divergent K⁺ vs. Ca²⁺ channel engagement of para- versus ortho-substituted phenylpropiophenones — can use this compound as a core template for systematic substitution on either aryl ring without the confounding influence of a pre-existing benzyl aminoalkyl chain [1].

α-Arylated Drug Candidate Intermediate

The 2-phenyl substituent suppresses enolate formation at the α‑carbon (A‑value ≈ 2.8 kcal/mol), which permits selective carbonyl reduction or nucleophilic addition without the competing α‑arylation side reactions that plague 1‑(4‑chlorophenyl)propan‑1‑one [2]. This property is valuable for constructing chiral alcohol intermediates where the stereocenter at C1 must be installed without epimerization at C2.

LogP Reference Standard for ADME Modeling

With a well-defined XLogP3-AA of 4.4 and a single rotatable bond connecting the two aryl rings, 1‑(4‑chlorophenyl)‑2‑phenylpropan‑1‑one serves as a calibration compound for chromatographic logP measurements and in silico ADME predictions [3]. Its intermediate lipophilicity relative to the drug-like space makes it a suitable tool for training QSPR models that predict CYP inhibition and tissue distribution for chlorinated aryl ketones.

Multi-Method Certified Procurement Benchmark

The availability of batch‑specific NMR, HPLC, and GC certificates from suppliers like Bidepharm means this compound can serve as a quality control benchmark when onboarding new vendors of propiophenone derivatives. Triple‑method characterization ensures that co‑eluting regioisomers (e.g., 2‑(4‑chlorophenyl)‑1‑phenylpropan‑1‑one) are excluded, providing a level of analytical confidence that single‑method (HPLC‑only) analogs do not universally offer.

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